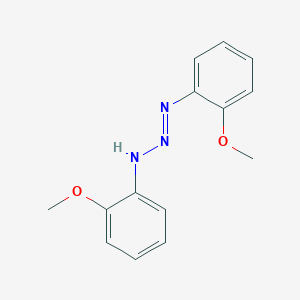

1-Triazene, 1,3-bis(2-methoxyphenyl)-

説明

Historical Development of Triazene (B1217601) Chemistry

The journey into triazene chemistry began in the mid-19th century with the pioneering work of German industrial chemist Peter Griess. In 1858, Griess discovered the diazotization reaction of arylamines, which produces diazonium salts. thegoodscentscompany.comgoogle.com This breakthrough was fundamental to the development of synthetic dyes and laid the groundwork for the synthesis of triazenes. thegoodscentscompany.com The first triazene compounds were synthesized shortly after, but their potential as versatile tools in organic synthesis was not fully appreciated until much later in the 20th century. researchgate.net The evolution of this field is closely linked to a deeper understanding of nitrogen-nitrogen bond formation and the development of diazotization reactions. researchgate.net

Traditionally, 1,3-diaryltriazenes are formed by reacting aryl amines with sodium nitrite (B80452) under strongly acidic conditions. google.comnih.gov The discovery that aryl diazonium salts, generated in situ, could react with other amines or phenolic nucleophiles under mild, ambient conditions has expanded the synthetic utility for creating a variety of diaryltriazene and azo dye products. google.comnih.gov

Versatility of Triazenes as Building Blocks in Organic Synthesis

Triazenes are highly valued as adaptable building blocks in the construction of complex molecules, finding applications in pharmacology, total synthesis, and polymer technology. nih.gov Their utility stems from their unique combination of stability and reactivity, allowing them to participate in a wide array of synthetic transformations. nih.govresearchgate.net

One of the key roles of triazenes is as a protecting group for amines, particularly sensitive secondary amines. prepchem.comeuropa.eu The triazene moiety can be introduced to protect an amine group during reactions like oxidation, reduction, or those involving organolithium reagents, and can then be cleanly removed under mild acidic conditions. prepchem.com

Furthermore, triazenes serve as stable precursors to highly reactive diazonium salts. researchgate.net This "concealed diazonium salt" characteristic allows for their use in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing biaryls and other complex structures. researchgate.net Their ability to decompose and generate reactive intermediates makes them invaluable in the synthesis of heterocycles, natural products, and pharmaceuticals. researchgate.netresearchgate.net

Overview of 1,3-Diaryltriazenes in Contemporary Research

In modern organic chemistry, 1,3-diaryltriazenes continue to be an active area of research due to their diverse applications. Scientists are developing new, milder methods for their synthesis, such as the use of N-nitrososulfonamides for transnitrosation of aryl amines, which can be performed in one reaction vessel at room temperature. nih.govwikipedia.org

The study of 1,3-diaryltriazenes extends to their potential biological activities. Various substituted diaryltriazenes have been synthesized and investigated for their properties, including anorectic effects and antimicrobial potentials. europa.eunih.gov For instance, novel 1,3-diaryltriazene derivatives have been synthesized and shown to have promising activity against resistant bacterial and fungal strains. nih.gov Research has also explored their role as inhibitors of enzymes like carbonic anhydrases, which are associated with tumors.

The specific compound, 1-Triazene, 1,3-bis(2-methoxyphenyl)- , is a member of this class. Its synthesis would typically follow the general method for symmetrical diaryltriazenes, involving the reaction of a diazonium salt with an amine. In this case, the diazonium salt of o-anisidine (B45086) would be coupled with another molecule of o-anisidine. While detailed research on its specific applications is not widely published, its crystal structure has been a subject of study, contributing to the fundamental understanding of the conformation and bonding within this class of compounds. researchgate.net The synthesis of analogous compounds, such as 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, involves the dropwise addition of a sodium nitrite solution to the aniline (B41778) derivative in acid, followed by the addition of the second amine and adjustment of pH to facilitate the coupling reaction. nih.gov

Recent advancements also include the development of metal-free cross-coupling reactions using photoactivation of π-conjugated triazenes, offering a milder and more sustainable synthetic approach.

Data Tables

Table 1: General Synthesis Methods for 1,3-Diaryltriazenes

| Method | Description | Reagents | Conditions |

| Classical Diazonium Coupling | Diazotization of a primary aromatic amine followed by coupling with another aromatic amine. | Primary Aromatic Amine, Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | Low temperature (0-5 °C) for diazotization, then coupling. |

| Transnitrosation | In situ formation of aryl diazonium salts from aryl amines via transnitrosation from an N-nitrososulfonamide. | Aryl Amine, N-Nitrososulfonamide | Room temperature, mild conditions. google.comnih.gov |

特性

CAS番号 |

33227-84-8 |

|---|---|

分子式 |

C14H15N3O2 |

分子量 |

257.29 g/mol |

IUPAC名 |

2-methoxy-N-[(2-methoxyphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3O2/c1-18-13-9-5-3-7-11(13)15-17-16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,15,16) |

InChIキー |

PUHMFUUKPGNMJO-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1NN=NC2=CC=CC=C2OC |

製品の起源 |

United States |

Synthetic Methodologies for 1 Triazene, 1,3 Bis 2 Methoxyphenyl

General Synthetic Routes to Aryltriazenes

The formation of the triazene (B1217601) linkage can be achieved through several established chemical transformations. The most common and versatile methods include the coupling of diazonium salts with amines, the addition of organometallic reagents to organic azides, and more recently, syntheses mediated by nitrous oxide.

Coupling of Diazonium Salts with Amines

The reaction between an aryl diazonium salt and an amine is a cornerstone for the synthesis of 1,3-diaryltriazenes. nsf.govresearchgate.net This method involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes an N-coupling reaction with another amine molecule. frontiersin.org

Traditionally, this process is carried out by treating a primary aromatic amine with sodium nitrite (B80452) in a strongly acidic medium at low temperatures to generate the aryl diazonium intermediate in situ. nsf.gov This intermediate is then coupled with a primary or secondary amine. frontiersin.org For the synthesis of symmetrical 1,3-diaryltriazenes, the reaction can be performed as a one-pot synthesis where the starting aromatic amine is partially diazotized and then coupled with the remaining unreacted amine. frontiersin.org The coupling step is typically performed in the presence of a base like sodium acetate (B1210297), which is believed to favor the formation of the triazene over other byproducts. nsf.gov

A more recent advancement in this area involves the use of N-nitrososulfonamides for the in situ generation of aryl diazonium intermediates under milder, ambient conditions. nsf.gov This method avoids the need for strongly acidic conditions and low temperatures, offering a more convenient and potentially more versatile route to diaryltriazenes. nsf.gov The transnitrosation from an N-nitrososulfonamide to an aryl amine generates the diazonium species, which can then be trapped by another amine to form the triazene. nsf.gov

Table 1: Comparison of Diazonium Coupling Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Diazotization | Aromatic Amine, Sodium Nitrite, Strong Acid (e.g., HCl) | Low temperatures (0-5 °C) | Well-established, readily available reagents. | Requires strongly acidic conditions and careful temperature control. |

| Transnitrosation | Aromatic Amine, N-Nitrososulfonamide | Room temperature, neutral or mild conditions | Milder reaction conditions, avoids strong acids. | Requires synthesis of the N-nitrososulfonamide reagent. |

Addition of Organometallic Reagents to Alkyl Azides

An alternative approach to the formation of the triazene core involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with organic azides. proquest.comwikipedia.org This method is particularly useful for the synthesis of unsymmetrical triazenes.

The reaction of a Grignard reagent (RMgX) with an organic azide (B81097) (R'N3) results in the formation of a 1,3-disubstituted triazene. proquest.com Early work by Dimroth demonstrated that reacting phenylmagnesium bromide with phenyl azide produced 1,3-diphenyltriazene in good yield. proquest.com The reaction proceeds via the attachment of the organic group from the Grignard reagent to the terminal nitrogen atom of the azide group, forming the anion of a 1,3-disubstituted triazene as an intermediate. proquest.com This method was historically significant as it provided the first route to mixed aromatic-aliphatic triazenes. proquest.com

Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, can also be employed for this transformation. wikipedia.orglibretexts.org These reagents are powerful nucleophiles and strong bases, and their reaction with azides provides another pathway to the triazene skeleton. wikipedia.orglibretexts.org

Nitrous Oxide Mediated Syntheses

A novel and innovative method for triazene synthesis utilizes nitrous oxide (N2O), commonly known as laughing gas, as a nitrogen donor. This approach involves the coupling of lithium amides and organomagnesium compounds, mediated by N2O. Despite the inert nature of nitrous oxide, these reactions can be carried out in solution under mild conditions. A key advantage of this method is its ability to access triazenes with substituents that are difficult to prepare using conventional methods due to the instability of the required starting materials.

Specific Synthesis of 1-Triazene, 1,3-bis(2-methoxyphenyl)- and Related Compounds

While a specific, detailed experimental procedure for the synthesis of 1-Triazene, 1,3-bis(2-methoxyphenyl)- is not extensively reported in readily available literature, its synthesis can be confidently predicted based on the general methodologies for symmetrical 1,3-diaryltriazenes.

Reported Synthetic Pathways

The most logical and direct synthetic pathway to 1-Triazene, 1,3-bis(2-methoxyphenyl)- involves the self-coupling of o-anisidine (B45086) (2-methoxyaniline). This would follow the classical diazonium salt coupling route.

The proposed synthesis would proceed as follows:

Diazotization: o-Anisidine is treated with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at a low temperature (typically 0-5 °C). This converts one equivalent of the amine into the corresponding diazonium salt, 2-methoxybenzenediazonium chloride.

Coupling: The in situ generated diazonium salt then reacts with a second equivalent of o-anisidine. This coupling reaction is facilitated by a base, such as sodium acetate, which neutralizes the excess acid and promotes the nucleophilic attack of the amino group of o-anisidine on the diazonium ion. The product of this reaction is the target molecule, 1-Triazene, 1,3-bis(2-methoxyphenyl)-.

This one-pot procedure for symmetrical diaryltriazenes is well-established for various aniline (B41778) derivatives.

Reaction Conditions and Yield Optimization

For the proposed synthesis of 1-Triazene, 1,3-bis(2-methoxyphenyl)-, several reaction parameters would need to be optimized to maximize the yield and purity of the product.

Key Parameters for Optimization:

Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, maintaining a low temperature (0-5 °C) throughout the addition of the nitrite solution is crucial to prevent decomposition of the diazonium salt and the formation of undesired byproducts, such as phenols.

Stoichiometry: The molar ratio of the reactants (o-anisidine, sodium nitrite, and acid) must be carefully controlled. Typically, a slight excess of the amine is used to ensure complete consumption of the diazonium salt.

pH Control: The pH of the reaction medium is critical for the coupling step. The reaction is generally carried out in a weakly acidic to neutral medium. The addition of a buffer, such as sodium acetate, is essential to maintain the optimal pH for the coupling reaction to proceed efficiently.

Solvent: The reaction is typically carried out in an aqueous medium. However, for certain substrates, the use of a co-solvent might be necessary to ensure the solubility of the starting materials and products.

Reaction Time: The reaction time for both the diazotization and coupling steps should be monitored to ensure completion. Progress can often be followed by techniques such as thin-layer chromatography (TLC).

Table 2: Hypothetical Optimization of Synthesis for 1-Triazene, 1,3-bis(2-methoxyphenyl)-

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | o-Anisidine | Provides the 2-methoxyphenyl moieties for the target compound. |

| Diazotizing Agent | Sodium Nitrite | Standard and effective reagent for forming diazonium salts. |

| Acid | Hydrochloric Acid | Provides the acidic medium for diazotization. |

| Temperature | 0-5 °C | Ensures stability of the diazonium salt intermediate. |

| Base for Coupling | Sodium Acetate | Buffers the reaction mixture to an optimal pH for coupling. |

| Solvent | Water/Ethanol mixture | To ensure solubility of the aromatic amine and the resulting triazene. |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 1-Triazene, 1,3-bis(2-methoxyphenyl)- and Derivatives

X-ray diffraction analysis of single crystals is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular arrangements in the crystal lattice.

The crystal structure of a copper(I) iodide complex incorporating 1,3-bis(2-methoxyphenyl)triazene, [Cu₂I₂L₂], has been determined by X-ray diffraction. researchgate.net The complex crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This is a common crystal system for this class of compounds. For instance, a related derivative, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, also crystallizes in the monoclinic system. nih.gov Another analogous compound, (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene, was found to crystallize in the monoclinic system with a C2/c space group. researchgate.net

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| [Cu₂I₂(C₁₄H₁₅N₃O₂)₂] | Monoclinic | P2₁/c | a = 9.0976(8) Å, b = 12.4229(12) Å, c = 14.4204(11) Å, β = 106.582(3)° |

| 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene | Monoclinic | P2₁/n | a = 15.422(3) Å, b = 23.068(5) Å, c = 7.6141(15) Å, β = 92.60(3)° |

| (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene | Monoclinic | C2/c | a = 27.748(5) Å, b = 5.6488(10) Å, c = 16.437(3) Å, β = 93.393(3)° |

Studies on closely related triazene (B1217601) derivatives provide insight into the likely conformation of 1,3-bis(2-methoxyphenyl)triazene. For example, the molecule 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene adopts a trans configuration with respect to the central –N=N– double bond. nih.gov This molecule is nearly planar, with a small dihedral angle of just 3.47(2)° between its two aromatic rings. nih.gov The N1–N2 and N2–N3 bond distances were determined to be 1.323(3) Å and 1.256(3) Å, respectively, which corresponds to distinct single and double bond characteristics within the triazene chain. nih.gov This planarity and trans arrangement are typical features that influence the packing of these molecules in the solid state.

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular forces. These interactions are crucial for the stability of the crystal lattice.

Hydrogen bonding is a key factor in the self-assembly of triazene and triazine derivatives. tdx.catrsc.org In the solid state, these interactions can link individual molecules into larger supramolecular structures. For instance, in a mercury complex with 1,3-bis(2-methoxyphenyl)triazene, non-classical C–H···O hydrogen bonds connect mononuclear complexes into a dimer structure. researchgate.net In the crystal structure of 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, inversion dimers are formed through pairs of N–H···Cl hydrogen bonds. nih.gov The formation of discrete dimeric motifs and extended chains through hydrogen bonding is a recurring theme in related structures, such as those involving O-H···O interactions between hydroxyl and methoxy (B1213986) groups. nih.gov The breaking and forming of these hydrogen bonds can be monitored by techniques like FTIR spectroscopy, particularly during phase transitions. rsc.org

Aromatic rings in adjacent molecules can interact through π-stacking, which contributes significantly to the crystal packing. rsc.org In a mercury complex of 1,3-bis(2-methoxyphenyl)triazene, weak Hg-η²-arene π-interactions link dimers into one-dimensional supramolecular chains. researchgate.net The crystal structure of the related 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene exhibits both π–π stacking and C–H···π interactions. nih.gov The π–π stacking involves the centroids of the phenyl rings with an intercentroid distance of 3.757(2) Å, while the C–H···π interaction occurs between a methoxy hydrogen and a phenyl ring with an H···π distance of 2.76 Å. nih.gov Such face-to-face π–π stacking interactions are a common feature in stabilizing the crystal structures of aromatic triazene compounds. researchgate.net Intramolecular π-π stacking has also been observed in related heterocyclic systems, as revealed by both crystallographic and ¹H NMR studies. rsc.org

Intermolecular Interactions in the Solid State

Spectroscopic Investigations for Structural Confirmation

Alongside crystallography, spectroscopic methods are essential for confirming the structure of newly synthesized compounds and studying their properties in solution and the solid state. researchgate.net

Characterization of triazine compounds by Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging due to their frequent low solubility in common deuterated solvents and the complexity of their spectra. tdx.cat This complexity can arise from conformational equilibria in solution. tdx.cat For a related triazene, ¹H-NMR spectra showed characteristic signals for the methoxy group protons at 3.83 ppm, aromatic protons in the range of 6.73–7.69 ppm, and the N-H proton as a singlet at 12.93 ppm. nih.gov The ¹³C-NMR spectrum displayed signals for the methoxy carbon at 55.8 ppm and the aromatic carbons between 111.9 and 153.8 ppm. nih.gov

Infrared (IR) spectroscopy is used to identify characteristic functional groups. nih.gov In a related triazene, a distinct band at 3314 cm⁻¹ was assigned to the N-H stretching vibration, with other characteristic bands for the aromatic structure appearing at 1601, 1566, 1473, 1255, and 754 cm⁻¹. nih.gov Variable temperature FTIR spectroscopy can also be a valuable tool for monitoring changes in hydrogen bonding within the material. rsc.org

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. Triazine-based compounds are well-known for their UV-absorbing properties. typology.com For example, the UV filter Bemotrizinol, a triazine derivative, exhibits broad-spectrum absorption with two distinct peaks at approximately 310 nm and 345 nm. incidecoder.com Some triazine-based dyes show broad absorption bands in the visible region, which is attributed to intramolecular charge transfer (ICT) processes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For triazene compounds, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a closely related compound, 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, the ¹H NMR spectrum, recorded in d⁶-DMSO, displays characteristic signals. elementar.com A singlet corresponding to the three protons of the methoxy group (CH₃) appears at approximately 3.83 ppm. The aromatic protons of the two phenyl rings resonate in the region of 6.73–7.69 ppm, and a broad singlet for the NH proton of the triazene linkage is observed further downfield at around 12.93 ppm. elementar.com

The ¹³C NMR spectrum of this analogue, also in DMSO, shows a signal for the methoxy carbon (O-CH₃) at 55.8 ppm. The carbon atoms of the aromatic rings produce a series of signals in the range of 111.9–153.8 ppm. elementar.com

Based on these data from a similar structure, the expected NMR data for 1-Triazene, 1,3-bis(2-methoxyphenyl)- would feature similar characteristic peaks, with slight variations in chemical shifts due to the differing substitution pattern on the second phenyl ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Triazene Compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~3.83 | -OCH₃ |

| ~6.7-7.7 | Aromatic-H | |

| ~12.9 | N-H | |

| ¹³C | ~55.8 | -OCH₃ |

| ~111-154 | Aromatic-C |

Note: Data is for the analogous compound 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene and serves as an illustrative example. elementar.com

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,3-diaryltriazenes, key vibrational bands are expected.

The IR spectrum (KBr pellet) of 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene shows a distinct absorption band at 3314 cm⁻¹, which is characteristic of the N-H stretching vibration of the triazene moiety. elementar.com Other significant bands are observed at 1601 cm⁻¹ and 1566 cm⁻¹, corresponding to N=N stretching and C=C stretching of the aromatic rings, respectively. A band at 1473 cm⁻¹ is attributed to C-N stretching, while the peak at 1255 cm⁻¹ is indicative of the C-O stretching of the methoxy group. Aromatic C-H bending vibrations are observed at 754 cm⁻¹. elementar.com

Table 2: Characteristic IR Absorption Bands for a Structurally Similar Triazene Compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3314 | N-H stretch |

| ~1601 | N=N stretch |

| ~1566 | Aromatic C=C stretch |

| ~1473 | C-N stretch |

| ~1255 | C-O stretch (methoxy) |

| ~754 | Aromatic C-H bend |

Note: Data is for the analogous compound 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene and is presented for illustrative purposes. elementar.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While specific mass spectrometry data for 1-Triazene, 1,3-bis(2-methoxyphenyl)- was not found in the search, a study on the synthesis of various triazine derivatives confirms the use of mass spectrometry for their characterization. acs.orgthermofisher.com For the target compound, with a molecular formula of C₁₄H₁₅N₃O₂, the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. In a study of various triazine-based dyes, UV-Vis spectroscopy was utilized to characterize the electronic absorption properties. thegoodscentscompany.com For 1-Triazene, 1,3-bis(2-methoxyphenyl)-, the presence of conjugated systems, including the phenyl rings and the triazene linkage, would lead to characteristic absorption bands in the UV region. Research on other triazine derivatives has also employed UV-Vis spectroscopy for characterization. acs.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample, which helps to confirm the empirical and molecular formula of a newly synthesized compound. eltra.comresearchgate.net For 1-Triazene, 1,3-bis(2-methoxyphenyl)-, with the molecular formula C₁₄H₁₅N₃O₂, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of 1-Triazene, 1,3-bis(2-methoxyphenyl)-

| Element | Percentage (%) |

| Carbon (C) | 65.35 |

| Hydrogen (H) | 5.88 |

| Nitrogen (N) | 16.33 |

| Oxygen (O) | 12.43 |

Note: These are theoretical values calculated from the molecular formula C₁₄H₁₅N₃O₂.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1-Triazene, 1,3-bis(2-methoxyphenyl)-, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to predict its properties.

The initial step in computational analysis is the geometry optimization of the molecule's structure. This process calculates the lowest energy arrangement of the atoms in space. For 1,3-bis(2-methoxyphenyl)triazene, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles that correspond to a stable conformation.

The key structural parameters of interest include the N=N and N-N bond lengths within the triazene (B1217601) bridge, the C-N bonds connecting the phenyl rings to the triazene unit, and the C-O and O-CH₃ bonds of the methoxy (B1213986) groups. The planarity of the molecule, particularly the dihedral angles between the two phenyl rings and the triazene bridge, is a critical outcome of this analysis. In similar diaryl triazenes, the N=N double bond typically adopts a trans conformation, and the molecule exhibits a nearly planar structure. researchgate.net

Table 1: Predicted Structural Parameters for 1,3-bis(2-methoxyphenyl)triazene (Note: These are representative values based on DFT calculations of analogous structures. Actual values would require a specific calculation for this molecule.)

| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

|---|---|---|

| N1=N2 | ~1.26 | |

| N2-N3 | ~1.33 | |

| C(Aryl)-N3 | ~1.42 | |

| N1=N2-N3 | ~113.0 | |

| C-N3-N2 | ~115.0 | |

| C-O (methoxy) | ~1.36 | |

| O-C (methyl) | ~1.43 | |

| C-O-C (methyl) | ~118.0 |

The presence of two methoxy groups at the ortho positions introduces the possibility of different rotational isomers (conformers). The orientation of the methoxy groups relative to the triazene linker (either pointing towards or away from it) can lead to distinct, stable conformations. DFT calculations are used to determine the relative energies of these isomers. The global minimum energy conformation is the most stable and, therefore, the most likely to be observed experimentally. The energy differences between various conformers provide insight into the flexibility of the molecule and the rotational barriers of the C-N and C-O bonds.

Theoretical vibrational frequencies are calculated to simulate the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, specific chemical bonds responsible for absorptions at particular wavenumbers can be identified. A Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments for these vibrational modes. PED quantifies the contribution of each structural parameter (bond stretching, angle bending, etc.) to a given normal vibrational mode. For 1,3-bis(2-methoxyphenyl)triazene, key vibrational modes would include the N=N and N-N stretching of the triazene core, C-H stretching of the aromatic rings and methyl groups, and the characteristic C-O-C stretching of the methoxy substituents.

Table 2: Predicted Vibrational Frequencies and Assignments (Note: Representative values for key functional groups.)

| Frequency (cm⁻¹) | Assignment (PED Contribution) |

|---|---|

| 3100-3000 | Aromatic C-H stretch (>90%) |

| 2980-2850 | Methyl C-H stretch (>95%) |

| ~1450 | N=N stretch (~70%) |

| ~1250 | Asymmetric C-O-C stretch (~80%) |

| ~1150 | N-N stretch (~65%) |

| ~1020 | Symmetric C-O-C stretch (~75%) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich triazene bridge and the methoxy-substituted phenyl rings, while the LUMO would likely be distributed across the π-system of the entire molecule.

Table 3: FMO Properties (Note: Representative values based on DFT calculations of analogous structures.)

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -5.8 |

| ELUMO | ~ -0.2 |

| Energy Gap (ΔE) | ~ 5.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the bonding between atoms. For 1,3-bis(2-methoxyphenyl)triazene, NBO analysis would quantify the charge on each atom, revealing the electron-donating nature of the methoxy groups and the charge distribution across the triazene linker. It can also calculate the stabilization energies (E(2)) associated with intramolecular charge transfer events, such as the interaction between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. These interactions are key to understanding the molecule's electronic structure and stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 1,3-bis(2-methoxyphenyl)triazene, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazene bridge and the oxygen atoms of the methoxy groups, identifying them as primary sites for coordinating to metal ions. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue).

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. While specific QSPR models exclusively developed for 1,3-bis(2-methoxyphenyl)-1-triazene are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its properties based on its structural features.

A hypothetical QSPR study for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Table 1: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Category | Examples of Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings, Number of Oxygen Atoms | Basic molecular composition and atom counts. |

| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices | Atomic connectivity and branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Three-dimensional size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic structure, reactivity, and charge distribution. |

Once calculated, these descriptors would be used to build a mathematical model that links them to a specific property of interest, such as solubility, boiling point, or a measure of biological activity. The methoxy groups at the ortho positions of both phenyl rings would significantly influence the calculated descriptors, particularly those related to geometry and electronic properties, due to steric hindrance and electronic effects.

Mechanistic Insights via Computational Studies

Computational studies, particularly those employing quantum chemistry methods like Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms of triazene compounds. For 1,3-bis(2-methoxyphenyl)-1-triazene, computational analysis can shed light on its decomposition pathways, which are crucial for understanding its stability and reactivity.

The decomposition of 1,3-diaryltriazenes can proceed through either a concerted or a stepwise mechanism. Computational studies can model the potential energy surface of these pathways to determine the most likely route.

Concerted Mechanism: This pathway involves a single transition state where the N-N and N-H bonds are broken and formed simultaneously.

Stepwise Mechanism: This involves the formation of one or more intermediates. For triazenes, this often involves the initial protonation of the triazene backbone, followed by tautomerization and subsequent fragmentation.

Research on related 1,3-diaryltriazenes has shown that the nature and position of substituents on the phenyl rings play a critical role in dictating the preferred decomposition mechanism. The ortho-methoxy groups in 1,3-bis(2-methoxyphenyl)-1-triazene are expected to exert a significant steric and electronic influence. Steric hindrance from these bulky groups could destabilize certain transition states, while their electron-donating nature can affect the proton affinity of the nitrogen atoms in the triazene chain.

Computational models can calculate the activation energies for different proposed steps, providing a quantitative measure of the kinetic feasibility of each pathway. For instance, the protonation of one of the nitrogen atoms is a key step in the acid-catalyzed decomposition. The relative energies of the possible protonated isomers can be calculated to predict the most favorable site of protonation.

Table 2: Computationally Investigated Parameters in Triazene Decomposition

| Parameter | Significance in Mechanistic Studies |

| Transition State Geometries | Provides the three-dimensional structure of the highest energy point along the reaction coordinate. |

| Activation Energies (ΔG‡) | Determines the kinetic barrier of a reaction step; lower values indicate a faster reaction. |

| Reaction Enthalpies (ΔH) | Indicates whether a reaction step is exothermic (releases heat) or endothermic (absorbs heat). |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and donor-acceptor interactions within the molecule. |

| Atoms in Molecules (AIM) Theory | Characterizes the nature of chemical bonds and non-covalent interactions. |

Through such computational investigations, a detailed, step-by-step understanding of the chemical transformations of 1,3-bis(2-methoxyphenyl)-1-triazene can be achieved, offering insights that are often difficult to obtain through experimental means alone.

Reactivity and Mechanistic Investigations of 1 Triazene, 1,3 Bis 2 Methoxyphenyl and Analogs

N-N Bond Cleavage Reactions

The cleavage of the N-N bond is a fundamental reaction of 1,3-diaryltriazenes, leading to the formation of various reactive intermediates. This process can be initiated by several methods, including the use of acids, metals, or light.

Acid-Induced N-N Cleavage

In the presence of acid, 1,3-diaryltriazenes can undergo cleavage of the N-N bond. rsc.org This process typically involves protonation of one of the nitrogen atoms, leading to the formation of a diazonium ion and an amine. nih.gov The stability and subsequent reactivity of these intermediates are influenced by factors such as the solvent, the strength of the nucleophile present, and the electronic properties of the substituents on the aryl rings. rsc.org For instance, the decomposition of 1-aryl-3,3-dialkyltriazenes in acidic media shows that the yield of aromatic halogenation is dependent on these factors. rsc.org

The general mechanism for the acid-induced decomposition of 1,3-diaryltriazenes can be depicted as follows:

Ar-N=N-NH-Ar' + H⁺ → [Ar-N⁺≡N] + Ar'-NH₂This reaction highlights the role of triazenes as "concealed" diazonium salts, which can be unmasked under acidic conditions to participate in further chemical transformations. ebrary.net

Metal-Catalyzed N-N Cleavage

Transition metals can also catalyze the cleavage of the N-N bond in diaryltriazenes and their analogs, such as 1,2-diarylhydrazines. For example, an alkyllithium-catalyzed reaction between 1,2-diarylhydrazine and carbodiimide (B86325) results in N-N bond cleavage to produce guanidine (B92328) and azo compounds. nih.govresearchgate.net This particular reaction is driven by an intramolecular proton shift and does not require external oxidants or reductants. nih.gov

In another instance, a vanadium dinitrogen complex reacts with 1,2-diarylhydrazines, leading to N-N bond cleavage and the formation of vanadium bis(amido) derivatives. nih.gov With an excess of the 1,2-diarylhydrazine, vanadium imide amide compounds are formed along with the corresponding aryldiazene and aniline (B41778). nih.gov These examples demonstrate that the specifics of the metal catalyst and the reaction conditions play a crucial role in determining the products of the N-N cleavage reaction.

| Catalyst System | Reactants | Products | Reference |

| Alkyllithium | 1,2-Diarylhydrazine, Carbodiimide | Guanidine, Azo compounds | nih.govresearchgate.net |

| Vanadium Dinitrogen Complex | 1,2-Diarylhydrazine | Vanadium bis(amido) derivatives | nih.gov |

| Vanadium Dinitrogen Complex (excess hydrazine) | 1,2-Diarylhydrazine | Vanadium imide amide, Aryldiazene, Aniline | nih.gov |

Photoactivation for N-N Cleavage

The N-N bond in triazenes can be cleaved upon exposure to light, a process known as photoactivation. nih.gov Phenyl diazenyl piperidine (B6355638) triazene (B1217601) derivatives, for example, can be activated by low-intensity UVA irradiation at physiological pH to release aryl diazonium ions. nih.gov This process involves the photoisomerization of the triazene, which increases its basicity and facilitates protonation, ultimately leading to the release of the reactive aryl diazonium ion. nih.gov The intensity and duration of the UV light are critical factors that determine the reactivity of the generated diazonium ion, influencing whether it follows an ionic or a radical pathway. nih.gov Photochemical reactions can be highly exothermic and are often initiated at the phase boundary of the reactants. youtube.com

Role as a Precursor for Aryl Cation/Radical Generation

1,3-Diaryltriazenes serve as effective precursors for the generation of highly reactive aryl cations and aryl radicals. numberanalytics.comrsc.org The decomposition of triazenes, often initiated by acid or light, can lead to the formation of aryl diazonium ions. numberanalytics.com These diazonium salts are well-known sources of aryl radicals, which are versatile intermediates in organic synthesis. rsc.org

The generation of aryl radicals from diazonium salts can be achieved through various redox systems, including photoredox catalysis. rsc.org For example, eosin (B541160) Y, when irradiated with green light, can catalyze the arylation of heteroarenes by promoting the formation of an aryl radical from a diazonium salt. rsc.org The resulting aryl radical is electrophilic and can add to electron-rich systems. rsc.org Transition-metal-free methods have also been developed, where a base and solvent can induce the formation of an aryl radical from an aryl diazonium salt, which can then be used in reactions such as carboxyamidation with isocyanides. organic-chemistry.org

Directed C-H Functionalization

The triazene group can act as a directing group in C-H functionalization reactions, enabling the selective modification of C-H bonds at specific positions on an aromatic ring. nih.gov This strategy allows for the synthesis of complex molecules with high regioselectivity. For instance, the triazene group has been utilized to achieve highly ortho-selective diborylation of aromatic compounds. acs.org In this process, an iridium catalyst is used, and the triazene acts as both a substrate and a ligand. acs.org

Similarly, rhodium-catalyzed C-H annulation of triazene-bearing substrates with alkynes has been employed for the synthesis of unprotected indoles. ebrary.net The reaction proceeds with excellent regioselectivity, even with asymmetrically substituted alkynes. ebrary.net These examples underscore the utility of the triazene moiety in directing C-H activation, a powerful tool in modern organic synthesis. youtube.com

Applications as Removable Directing Groups

A key advantage of using the triazene group as a directing group is its ability to be removed after the desired C-H functionalization has been accomplished. nih.gov This "traceless" nature makes it a valuable tool in multi-step syntheses. The removal of the triazene group is typically achieved under acidic conditions, regenerating an amine functionality which can be useful for further transformations or can be completely removed. researchgate.net

The stability of the triazene group towards a range of reagents, including strong bases, organolithium reagents, oxidants, and reductants, allows for its use in diverse synthetic sequences. researchgate.net After directing the desired C-H functionalization, the triazene can be cleaved to reveal the final product. This strategy has been applied in the synthesis of densely functionalized arenes through a one-pot sequential modification following a triazene-directed diborylation. acs.org The ability to both direct reactions and be cleanly removed makes the triazene group a versatile and powerful tool for synthetic chemists. nih.govresearchgate.net

Reaction Pathways and Intermediate Formation

The reactivity of 1,3-diaryltriazenes, including 1,3-bis(2-methoxyphenyl)-1-triazene, is characterized by several distinct reaction pathways, primarily dictated by the conditions applied, such as the presence of acid, heat, or light. These reactions proceed through various transient species, with diazonium ions, radicals, and specific reaction adducts being the most significant intermediates.

Acid-Catalyzed Decomposition The most prominent reaction pathway for 1,3-diaryltriazenes is their decomposition under acidic conditions. This process is crucial as it essentially reverses the formation reaction, yielding a diazonium salt and an amine. The mechanism is initiated by a pre-equilibrium protonation of the triazene molecule. rsc.org Kinetic studies of this decomposition are consistent with an A1 mechanism. nih.gov

Thermal and Photochemical Reactions 1,3-Diaryltriazenes are typically more thermally stable than the corresponding diazonium salts from which they are formed, with many being stable at temperatures exceeding 200°C. However, upon heating, they can undergo an intramolecular thermal rearrangement to produce p-aminoazobenzene derivatives. nsf.gov

Photochemical decomposition offers a different pathway. Upon irradiation with UV light (e.g., at 308 nm), triazenes can undergo decomposition through a radical mechanism. lippertt.ch This process involves the homolytic cleavage of the triazene backbone, leading to the formation of aryl and aminyl radicals and the release of nitrogen gas. Some studies also propose that photochemical reactions may involve the formation of the cis isomer as a transient intermediate, which subsequently decomposes. lippertt.ch

Reactions with Electrophiles The reaction of 1,3-diaryltriazenes with strong electrophiles, such as tetracyanoethylene (B109619) (TCNE), demonstrates another facet of their reactivity. Early mechanistic proposals suggested a cycloaddition-fragmentation pathway, but isotopic labeling experiments have disproven this. rsc.org The accepted mechanism involves the formation of an arylazomalononitrile intermediate, which is confirmed through crossover experiments. rsc.orgrsc.org This indicates that the triazene acts as a synthon for transferring an aryldiazo group to a suitable acceptor.

The table below summarizes the key reaction pathways and the principal intermediates formed from 1,3-diaryltriazene analogs.

| Reaction Type | Conditions | Key Intermediates | Products |

| Acid-Catalyzed Decomposition | Aqueous Acid (e.g., H₂SO₄) | Aryldiazonium Ion, Amine | Aryldiazonium Salt, Aniline Derivative |

| Thermal Rearrangement | Heat | Intramolecular Transition State | p-Aminoazobenzene |

| Photochemical Decomposition | UV Irradiation (e.g., 308 nm) | Aryl Radicals, Aminyl Radicals, cis-Triazene (transient) | Biaryls, Amines, N₂ Gas |

| Reaction with Electrophiles | Tetracyanoethylene (TCNE) | Arylazomalononitrile | Schiff's Bases, Arylhydrazonomalononitriles |

Stereochemical Control in Reactions

The stereochemistry of 1,3-diaryltriazenes is dominated by the geometric isomerism around the central nitrogen-nitrogen double bond (N=N), leading to the existence of cis (Z) and trans (E) isomers. In the solid state and in solution under thermodynamic equilibrium, the trans isomer is overwhelmingly favored due to its greater stability. The planarity of the trans isomer allows for extended π-electron delocalization across the diazoamino moiety and the attached aryl rings.

Control over the stereochemical outcome of reactions involving these compounds is primarily concerned with the dynamics of the cis-trans interconversion. While the trans isomer is the resting state, the cis isomer can be generated, typically through photochemical irradiation, and its thermal reversion to the more stable trans form can be kinetically studied using techniques like laser-flash photolysis. nih.govnih.gov

Mechanisms of cis-trans Isomerization The thermal isomerization from the less stable cis isomer to the trans isomer is not a simple unimolecular process but is subject to catalysis by both acids and bases. nih.gov

General Acid Catalysis : This pathway is attributed to the rate-limiting proton transfer from a general acid to one of the nitrogen atoms of the N=N double bond in the cis-triazene. nih.gov This mechanism becomes more prominent for triazenes bearing electron-donating substituents on the phenyl rings, which increase the basicity of the nitrogen atoms. nih.gov

General Base Catalysis : In the presence of a general base, the isomerization proceeds via a rate-limiting ionization of the acidic N-H proton of the cis isomer. nih.gov This pathway is more significant for triazenes with electron-withdrawing substituents, as they increase the acidity of the N-H proton. nih.gov

Rotational Interconversion : In addition to catalytic pathways, isomerization can occur through hindered rotation around the nitrogen-nitrogen single bond (N-N). This process involves a polar transition state and can become the rate-limiting step for interconversion at high pH where catalytic pathways are less dominant. nih.govnih.gov Theoretical studies on simpler diazenes suggest that an out-of-plane torsion is a favored pathway for isomerization over in-plane inversion. rsc.org

The table below outlines the factors that govern the stereochemical control in reactions of 1,3-diaryltriazene analogs.

| Controlling Factor | Mechanism | Effect on Stereochemistry |

| Thermodynamics | Steric hindrance and electronic conjugation | The trans (E) isomer is the most stable and predominant form at equilibrium. |

| General Acids | Catalytic protonation of the N=N bond | Accelerates the conversion of the cis isomer to the trans isomer. |

| General Bases | Catalytic deprotonation of the N-H group | Accelerates the conversion of the cis isomer to the trans isomer. |

| Aryl Substituents | Electronic effects (electron-donating vs. -withdrawing) | Modulates the efficiency of acid vs. base catalysis. nih.gov |

| Solvent Polarity | Stabilization of the transition state | Decreasing solvent polarity slows the rate of interconversion via N-N bond rotation, indicating a polar transition state. nih.gov |

| Photochemistry | Light absorption | Can induce isomerization from the stable trans form to the metastable cis form. |

Coordination Chemistry and Metal Complexation of 1 Triazene, 1,3 Bis 2 Methoxyphenyl

Coordination Modes of Diaryltriazene Ligands

Diaryltriazene ligands are characterized by the presence of a triazene (B1217601) backbone (N=N-N), which provides multiple donor sites for coordination with metal centers. The versatility of these ligands stems from the ability of the nitrogen atoms to engage in different bonding interactions.

Monodentate ligands are Lewis bases that bind to a metal atom through a single donor atom, donating one pair of electrons. purdue.edu In the case of diaryltriazenes, this typically involves one of the terminal nitrogen atoms (N1 or N3) forming a coordinate bond with the metal center. researchgate.net This mode of coordination is less common for triazenido anions, which readily form chelate rings, but can be observed in specific circumstances, for instance, in neutral ligand adducts or when sterically demanding co-ligands are present.

The most prevalent coordination mode for deprotonated diaryltriazene ligands is bidentate chelation. purdue.edulibretexts.org In this arrangement, the ligand acts as a "claw," binding to the metal center through both the N1 and N3 nitrogen atoms. libretexts.orglibretexts.org This forms a stable four-membered chelate ring. This bidentate binding is significantly stronger than monodentate binding, a phenomenon known as the chelate effect. libretexts.orgyoutube.com The resulting complexes are often called chelates. purdue.edu For 1,3-bis(2-methoxyphenyl)-1-triazene, upon deprotonation, the resulting anion coordinates to a metal ion via this (N1, N3)-chelating fashion.

Tridentate ligands possess three donor atoms that can bind to a single metal ion. libretexts.orgnih.gov While less common for simple diaryltriazenes, tridentate coordination can occur if other donor groups are present on the ligand's framework. rsc.orgnih.gov For 1,3-bis(2-methoxyphenyl)-1-triazene, a potential tridentate mode could involve the N1 and N3 atoms of the triazene chain along with an oxygen atom from one of the ortho-methoxy groups. Upon coordination, deprotonation of the triazene can lead to a resonance structure among the nitrogen atoms, which may facilitate this higher denticity. researchgate.net

A bridging ligand is one that connects two or more metal centers simultaneously. wikipedia.orgyoutube.comlibretexts.org Diaryltriazenes can function as bridging ligands, linking metal ions to form polynuclear complexes or coordination polymers. wikipedia.orgtaylorandfrancis.com This bridging can occur in several ways, but a common mode involves the terminal N1 and N3 atoms binding to different metal ions, thus acting as a μ-N1,N3 bridge. This ability to connect multiple metal centers is fundamental in the construction of metal-organic frameworks (MOFs). libretexts.orgtaylorandfrancis.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-bis(2-methoxyphenyl)-1-triazene typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques, including X-ray crystallography, to elucidate their structures.

The reaction of 1,3-bis(2-methoxyphenyl)-1-triazene (L) with mercury(II) salts yields complexes with distinct stoichiometries and geometries depending on the reaction conditions and the mercury salt used.

The complex bis[1,3-bis(2-methoxyphenyl)triazene]mercury(II), [HgL₂], is synthesized and its crystal structure has been determined by X-ray diffraction. jst.go.jp In this complex, the mercury(II) center is coordinated by two deprotonated ligands. jst.go.jp The coordination geometry around the Hg atom is described as a distorted triangular pyramid, involving the N3, N4, and N6 atoms of the two triazene ligands. jst.go.jp

Another complex, [BrHgL], is formed from the reaction of the ligand with mercury(II) bromide. jst.go.jp X-ray diffraction analysis revealed that in this case, the mercury atom is coordinated by one bromide ion and the two nitrogen atoms from a single triazene ligand, resulting in a planar geometry. jst.go.jp

Detailed crystallographic data for these mercury(II) complexes are presented below.

| Parameter | [HgL₂] | [BrHgL] |

|---|---|---|

| Formula | C₂₈H₂₈HgN₆O₄ | C₁₄H₁₄BrHgN₃O₂ |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P1 |

| a (Å) | 8.1817(3) | 10.8481(5) |

| b (Å) | 15.4123(6) | 11.3836(6) |

| c (Å) | 21.1836(8) | 14.0304(11) |

| α (°) | 90 | 100.904(1) |

| β (°) | 90 | 99.091(5) |

| γ (°) | 90 | 106.451(5) |

| Volume (ų) | 2671.23(17) | 1589.98(18) |

| Z | 4 | 4 |

| Coordination Geometry | Distorted triangular pyramid | Planar |

| Reference | jst.go.jp | jst.go.jp |

Cadmium(II) Complexes

The interaction of 1,3-bis(2-methoxyphenyl)triazene with cadmium(II) salts yields mononuclear complexes. In a representative example, the reaction with cadmium(II) acetate (B1210297) in methanol (B129727) results in the formation of trans-Bis[1,3-bis(2-methoxyphenyl)triazenido]dimethanolcadmium(II). In this complex, the cadmium(II) ion is coordinated to two triazenido ligands and two methanol molecules. The coordination geometry around the cadmium center is a distorted octahedron, with the nitrogen atoms of the triazene ligands and the oxygen atoms of the methanol molecules occupying the coordination sites. The triazenido ligands act as bidentate chelators, binding to the cadmium ion through the N1 and N3 atoms.

A study of a similar complex, a novel tetranuclear silver(I) cluster of [1,3-di(2-methoxy)benzene]triazene, provides further insight into the coordination behavior of such ligands. researchgate.net

Silver(I) Complexes

The complexation of 1,3-bis(2-methoxyphenyl)triazene with silver(I) ions leads to the formation of polynuclear structures. For instance, the reaction with silver(I) acetate can produce a tetranuclear silver(I) cluster. researchgate.net In this structure, four silver(I) ions are bridged by four triazenido ligands, forming a complex framework. The coordination environment of the silver(I) ions can vary within the cluster, with some silver atoms exhibiting a distorted linear or trigonal planar geometry. The ligand's ability to bridge multiple metal centers is a key feature of its coordination chemistry with silver(I). The coordination properties of bis(tetrazines) with silver(I) have also been explored, revealing the formation of coordination polymers. mdpi.com

Copper(II) Complexes

With copper(II), 1,3-bis(2-methoxyphenyl)triazene forms stable complexes, such as bis[1,3-bis(2-methoxyphenyl)triazene]-copper(I) iodide. jst.go.jp The crystal structure of [Cu₂I₂L₂], where L is 1,3-bis(2-methoxyphenyl)triazene, has been determined by X-ray diffraction. jst.go.jp In this dimeric complex, the copper(I) centers are bridged by two iodide ions. Each copper atom is also coordinated to a triazene ligand. The coordination geometry around each copper atom can be described as trigonal pyramidal, involving coordination to two bridging iodine atoms, a nitrogen atom from the triazene ligand, and an oxygen atom from a methoxy (B1213986) group. jst.go.jp This interaction with the methoxy group highlights the potential for this ligand to act in a tridentate fashion under certain conditions.

Studies on other copper(II) complexes with related ligands, such as 2-iminocoumarins bearing a 1,3,5-triazine (B166579) moiety, have also been reported, showcasing the diverse range of structures that can be achieved. nih.gov

Ruthenium and Osmium Complexes

The coordination chemistry of 1,3-bis(2-methoxyphenyl)triazene with ruthenium and osmium is characterized by the formation of various types of complexes, including triazenide and triazene species. nih.gov Reactions with ruthenium and osmium precursors can lead to the formation of complexes where the triazene ligand is coordinated in a bidentate manner through its nitrogen atoms. nih.gov For example, triazenide complexes with the general formula [M(η²-1,3-ArNNNAr)P₄]BPh₄ (where M = Ru, Os) have been synthesized. nih.gov

Furthermore, the reactivity of these complexes can be tuned by the choice of ancillary ligands and reaction conditions. For instance, hydride triazene complexes of osmium have been prepared, and their structures have been investigated using techniques such as variable-temperature NMR spectroscopy. nih.gov The synthesis of cyclometalated osmium complexes, while more challenging than for other transition metals, can occur under specific conditions, often involving the activation of C-H bonds. nih.gov

Other Transition Metal Complexes

The versatility of 1,3-bis(2-methoxyphenyl)triazene as a ligand extends to other transition metals. For instance, it has been shown to form complexes with palladium(II). The formation of complexes with various metal ions is often facilitated by the chelating ability of the triazene backbone. The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the size, charge, and electronic configuration of the metal ion, as well as the steric and electronic properties of the triazene ligand itself. The coordination chemistry of related triazine-based ligands with metals like manganese(II) has also been explored, revealing interesting structural features and biological activities. mdpi.com

Structural Aspects of Metal Complexes

Coordination Geometry Around Metal Centers

The coordination geometry around the metal center in complexes of 1,3-bis(2-methoxyphenyl)triazene is diverse and is primarily dictated by the nature of the metal ion and the stoichiometry of the complex.

Octahedral Geometry: In the case of the cadmium(II) complex, trans-Bis[1,3-bis(2-methoxyphenyl)triazenido]dimethanolcadmium(II), the cadmium ion exhibits a distorted octahedral coordination geometry. The equatorial plane is defined by the four nitrogen atoms from the two bidentate triazenido ligands, while the two axial positions are occupied by the oxygen atoms of the methanol molecules.

Trigonal Pyramidal Geometry: For the dimeric copper(I) complex, [Cu₂I₂L₂], each copper atom displays a trigonal pyramidal geometry. jst.go.jp The base of the pyramid is formed by two bridging iodide ions and a nitrogen atom from the triazene ligand, with the apical position occupied by the oxygen atom of a methoxy group. jst.go.jp

Variable Geometries in Polynuclear Complexes: In the tetranuclear silver(I) cluster, the silver ions adopt different coordination geometries within the same structure. researchgate.net This variability is a consequence of the complex bridging arrangement of the triazenido ligands and the flexibility of the silver(I) coordination sphere.

The following table summarizes the coordination geometries observed for different metal complexes of 1,3-bis(2-methoxyphenyl)triazene.

| Metal Ion | Complex | Coordination Geometry |

| Cadmium(II) | trans-Bis[1,3-bis(2-methoxyphenyl)triazenido]dimethanolcadmium(II) | Distorted Octahedral |

| Copper(I) | [Cu₂I₂L₂] | Trigonal Pyramidal |

| Silver(I) | Tetranuclear Cluster | Variable (e.g., distorted linear, trigonal planar) |

These structural studies underscore the rich and varied coordination chemistry of 1,3-bis(2-methoxyphenyl)triazene, which is a direct result of its electronic properties and the steric influence of the methoxyphenyl substituents.

Bond Distances and Angles in Coordinated Triazene Ligands

Upon coordination to a metal center, the triazenido ligand, [1,3-bis(2-methoxyphenyl)triazenide]⁻, exhibits characteristic changes in its core N-N-N framework. The deprotonated ligand typically features a delocalized π-system across the three nitrogen atoms, resulting in N-N bond lengths that are intermediate between single and double bonds.

In mercury(II) complexes, such as bis[1,3-bis(2-methoxyphenyl)triazenido]mercury(II) ([HgL₂]), the ligand chelates to the metal ion. researchgate.net X-ray crystallographic studies of related triazenido complexes provide insight into the expected bond parameters. For instance, in a dichlorophenyl-methoxyphenyl triazene, the N1-N2 and N2-N3 bond distances were found to be 1.323(3) Å and 1.256(3) Å, respectively, indicating a significant degree of bond localization. nih.gov In coordinated structures, the geometry of the triazene backbone is sensitive to the nature of the metal ion and the co-ligands.

The coordination of the triazenide ligand to mercury(II) in complexes like [HgL₂] and [HgL(SCN)] has been confirmed through single-crystal X-ray diffraction. researchgate.net These studies are essential for determining the precise bond lengths and angles, which are critical for understanding the nature of the metal-ligand interaction.

Table 1: Representative Bond Parameters in Coordinated Triazenide Ligands Note: The following table is illustrative of the types of data found in crystallographic studies of triazenide complexes. Specific values for 1,3-bis(2-methoxyphenyl)triazenide complexes are detailed in the cited literature.

| Complex Type | Bond | Typical Distance (Å) | Bond | Typical Angle (°) | Reference |

| [Hg(triazenide)₂] | Hg-N | ~2.1 - 2.8 | N-Hg-N | Varies | researchgate.net |

| N1-N2 | ~1.28 - 1.34 | N-N-N | ~112 - 118 | researchgate.net | |

| N2-N3 | ~1.28 - 1.34 | C-N-N | ~115 - 125 | researchgate.net | |

| [Hg(triazenide)(X)] | Hg-N | Varies | N-Hg-N | Varies | researchgate.net |

| N-N | Varies | N-N-N | Varies | researchgate.net |

Supramolecular Assembly in Crystal Structures of Complexes

The solid-state structures of metal complexes derived from 1,3-bis(2-methoxyphenyl)triazene are often governed by a hierarchy of non-covalent interactions. These weak forces, including hydrogen bonding and π-interactions, play a crucial role in organizing the individual complex units into higher-order one-, two-, or three-dimensional networks.

While the deprotonated triazenide ligand lacks the N-H proton for classical hydrogen bonding, the peripheral methoxy groups and aromatic C-H bonds serve as active sites for non-classical hydrogen bond formation. In the crystal lattice of bis[1,3-bis(2-methoxyphenyl)triazenido]mercury(II), mononuclear complex units are linked into dimeric structures through intermolecular, non-classical C–H···O hydrogen bonds. researchgate.netresearchgate.net These interactions involve hydrogen atoms from the aromatic rings or methoxy groups and the oxygen atoms of the methoxy substituents on an adjacent complex.

Table 2: Examples of Hydrogen Bonding in Triazene Complexes

| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance (H···A) | Reference |

| C-H···O | Aryl C-H | Methoxy O | Varies | researchgate.netresearchgate.net |

| C-H···N | Aryl C-H | Triazene N | ~2.61 Å | nih.gov |

| C-H···Cl | Aryl C-H | Cl⁻ | ~2.69 Å | nih.gov |

Similarly, π-π stacking, where the centroids of two aromatic rings are aligned, is another significant stabilizing force. In related triazene structures, centroid-centroid distances of approximately 3.6 to 3.8 Å have been observed, indicative of effective π-π stacking. nih.govnih.govtandfonline.com Edge-to-face C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common, with typical H···π distances around 2.7-2.9 Å. nih.govtandfonline.com

Table 3: Geometry of π-Interactions in Related Triazene Complex Crystals

| Interaction Type | Description | Typical Distance | Reference |

| π-π Stacking | Centroid-to-centroid of aromatic rings | ~3.6 - 3.8 Å | nih.govnih.gov |

| C-H···π | H atom to centroid of an aromatic ring | ~2.7 - 2.9 Å | researchgate.netnih.govresearchgate.net |

A particularly noteworthy feature in the supramolecular assembly of these complexes is the direct interaction between the metal center and the aromatic rings of a neighboring complex. In the structure of bis[1,3-bis(2-methoxyphenyl)triazenido]mercury(II), weak Hg-η²-arene π-interactions link the dimeric units formed by hydrogen bonds into one-dimensional supramolecular chains. researchgate.netresearchgate.net Even more extensive interactions are observed in the [HgL(SCN)] complex, where weak Hg-η³-arene π-interactions generate the primary 1D chains. researchgate.netresearchgate.net These interactions involve the donation of π-electron density from the phenyl ring to the soft, electron-accepting Hg(II) center.

Solution Studies of Complex Formation

Investigating the behavior of metal-ligand systems in solution is crucial for understanding the thermodynamic stability and stoichiometry of the resulting complexes, which may or may not be identical to the species isolated in the solid state.

For the mercury(II) complexes of 1,3-bis(2-methoxyphenyl)triazene, studies conducted in methanol have confirmed that the stoichiometry observed in the solid state is maintained in solution. researchgate.netresearchgate.net This indicates a high degree of stability for the [HgL₂] and [HgL(SCN)] species.

Methods such as spectrophotometry and conductometry are powerful tools for elucidating complex stoichiometry in solution. bohrium.commaadazma.comresearchgate.net In a typical spectrophotometric titration, the absorbance of the ligand solution is monitored upon incremental addition of a metal salt. The resulting plot of absorbance versus the mole ratio of metal to ligand can reveal inflection points corresponding to the formation of stable complex species. bohrium.com Similarly, conductometric titrations measure the change in molar conductivity as the complex forms, which also allows for the determination of the stoichiometry. maadazma.comresearchgate.net For the silver(I) complex of 1,3-bis(2-methoxyphenyl)triazene, both spectrophotometric and conductometric studies were employed to support the tetranuclear structure found in the solid state. researchgate.netmaadazma.com

Advanced Applications in Organic Synthesis and Materials Chemistry

Utilization as Multifunctional Linkers in Solid-Phase Organic Synthesis

The triazene (B1217601) linkage is a cornerstone in solid-phase organic synthesis, where it functions as a highly effective multifunctional linker. researchgate.net Triazenes are valued for their stability across a wide range of reaction conditions, making them suitable for complex, automated syntheses of organic molecules, including natural products, on solid supports. researchgate.net

This "safety-catch" approach involves anchoring a substrate, such as a functionalized arene, to a polymer resin via the triazene group. The inherent stability of the triazene allows for numerous chemical modifications to be performed on the attached molecule without premature cleavage from the support. Once the desired molecular complexity is achieved, the triazene linker can be selectively cleaved under specific conditions to release the final product, often facilitating the concurrent formation of a heterocyclic ring. researchgate.net This strategy makes triazenes like 1,3-bis(2-methoxyphenyl)-1-triazene valuable tools for generating libraries of complex molecules for applications such as drug discovery. researchgate.net

Construction of Novel Ring Systems

A significant application of 1,3-diaryl triazenes is their use as precursors for the construction of complex heterocyclic ring systems. The triazene group can act as a masked diazonium salt, which, upon cleavage or intramolecular reaction, can initiate cyclization events to form various heterocyclic structures. researchgate.net

Research has demonstrated that aryl triazenes are effective starting materials for synthesizing important classes of heterocycles. For instance, appropriately substituted aryltriazenes can be converted into polyfunctional carbazoles, a key structural motif in many natural products and functional materials. This transformation highlights the utility of the triazene group in facilitating the formation of complex, fused aromatic systems.

| Precursor Type | Resulting Ring System | Reference |

| Aryltriazenes | Carbazoles | |

| ortho-Ethynylaryltriazenes | Cinnolines | |

| ortho-Ethynylaryltriazenes | 2H-Indazoles | nsf.gov |

| 1,3-Diaryl Triazenes | Benzoannulated Nitrogen Heterocycles | researchgate.net |

Precursors for Other Organic Molecules and Functional Groups

The triazene moiety is a versatile functional group that can be readily converted into other key chemical entities, making it a valuable synthetic intermediate.

Formation of Azo Compounds

The conversion of 1,3-diaryltriazenes into azo compounds (containing an –N=N– group) is not a primary synthetic strategy. Instead, both triazenes and azo dyes are typically synthesized from common aryl amine precursors, with reaction conditions tailored to favor one product over the other. nsf.gov The formation of an azo compound can occur as a competing side reaction or a thermal rearrangement product during triazene synthesis, particularly with aryl amines that have an unsubstituted para-position. nsf.gov The in-situ generation of an aryl diazonium intermediate is key to both processes; its subsequent reaction with an amine leads to a triazene, while reaction with a phenolic nucleophile can produce an azo dye. nsf.gov

Synthesis of Cinnolines

A direct and powerful application of aryl triazenes is in the synthesis of cinnolines, a class of nitrogen-containing bicyclic heteroaromatics. Research has shown that N,N-dialkyl-N'-(2-ethynylphenyl)triazenes undergo intramolecular cyclization upon heating. This thermal process facilitates the formation of the cinnoline (B1195905) ring system in moderate to excellent yields under neutral conditions, providing a facile route to these important heterocyclic structures.

Preparation of 2H-Indazoles

The synthesis of 2H-indazoles, another crucial heterocyclic scaffold in medicinal chemistry, can be achieved using triazene precursors. nsf.gov A metal-free method has been developed where 2-(ethynyl)aryltriazenes undergo an intramolecular oxidation and cyclization reaction to produce 2H-indazole-3-carbaldehydes at a moderate temperature of 50 °C in air. nsf.gov This reaction proceeds with good yields and tolerates a variety of functional groups, offering an environmentally friendly alternative to traditional metal-catalyzed methods. nsf.gov

| Triazene Precursor | Reaction Conditions | Product |

| N,N-Dialkyl-N'-(2-ethynylphenyl)triazene | Thermal | Cinnoline |

| 2-(Ethynyl)aryltriazene & Arylsulfinic Acid | Visible Light | 3-Functionalized 2H-Indazole |

| 2-(Ethynyl)aryltriazene & Arylsulfinic Acid | 50 °C, Air | 2H-Indazole-3-carbaldehyde |

Role in Polymer Technology and Advanced Materials

The unique chemical properties of 1,3-diaryl triazenes extend to the fields of polymer technology and advanced materials. Their stable yet reactive nature makes them suitable for incorporation into larger molecular and macromolecular structures.

One key application is their use as bridging ligands in the synthesis of coordination polymers. researchgate.net For example, 1,3-di(4-pyridyl)triazene has been used to link metal centers (e.g., copper) to form one-dimensional polymer chains, which then self-assemble into layered structures. researchgate.net This demonstrates the potential of the triazene scaffold, including derivatives like 1,3-bis(2-methoxyphenyl)-1-triazene, to act as a fundamental building block for creating novel metal-organic frameworks and materials.

Furthermore, the electronic properties of the triazene moiety can be exploited in the design of advanced materials for optoelectronics. Triazene-substituted alkynes have been investigated for creating chromophores with non-linear optical (NLO) properties through cycloaddition reactions. The incorporation of the electron-donating triazene group into push-pull systems is a strategy for developing materials for applications in devices like organic light-emitting diodes (OLEDs) and solar cells.

Reagent in Diverse Chemical Transformations

Triazenes, in general, serve as versatile reagents in organic synthesis, primarily owing to the reactive N=N-N functional group. Although specific examples for 1,3-bis(2-methoxyphenyl)-1-triazene are not prominently reported, its structural features suggest potential utility in transformations analogous to other 1,3-diaryl-substituted triazenes.

One of the key applications of triazenes is their role as a protected form of diazonium salts. This allows for the controlled release of diazonium ions under specific conditions, which can then participate in a variety of coupling reactions, such as the formation of azo compounds or in Sandmeyer-type reactions. The methoxy (B1213986) groups on the phenyl rings of 1,3-bis(2-methoxyphenyl)-1-triazene would likely influence the reactivity and stability of the triazene core, potentially modulating the release of the corresponding diazonium species.

Furthermore, triazenes can undergo cyclative cleavage reactions to form heterocyclic compounds. For instance, ortho-substituted aryltriazenes have been shown to cyclize to form benzotriazine derivatives. It is conceivable that under appropriate conditions, 1,3-bis(2-methoxyphenyl)-1-triazene could serve as a precursor to novel heterocyclic scaffolds, although specific research on this transformation for this particular substrate is not available.

The table below summarizes potential, though not explicitly documented, transformations where 1,3-bis(2-methoxyphenyl)-1-triazene could theoretically be employed, based on the known chemistry of related triazenes.

| Transformation Type | Potential Role of 1,3-bis(2-methoxyphenyl)-1-triazene | Expected Product Class |

| Azo Coupling | Source of 2-methoxyphenyldiazonium ion | Azo dyes |

| Sandmeyer Reaction | Source of 2-methoxyphenyldiazonium ion | Aryl halides, cyanides, etc. |

| Heterocycle Synthesis | Precursor for intramolecular cyclization | Benzotriazine derivatives |

Asymmetric Synthesis Applications

The application of achiral triazenes, such as 1,3-bis(2-methoxyphenyl)-1-triazene, in asymmetric synthesis would typically require the use of a chiral catalyst or auxiliary. There is no specific information in the reviewed literature detailing the use of 1,3-bis(2-methoxyphenyl)-1-triazene in asymmetric transformations.

However, the field of asymmetric catalysis has seen the use of various nitrogen-containing compounds as ligands for transition metals. In principle, the triazene nitrogen atoms of 1,3-bis(2-methoxyphenyl)-1-triazene could coordinate to a metal center. If this coordination occurs within a chiral environment, it could potentially lead to enantioselective reactions. For example, chiral vanadyl methoxide (B1231860) complexes have been used in asymmetric oxytrifluoromethylation reactions with other nitrogen-containing heterocycles.

The development of asymmetric applications for 1,3-bis(2-methoxyphenyl)-1-triazene would be a novel area of research. This would likely involve the design of chiral ligands that can interact with the triazene or its metal complexes to induce enantioselectivity in a given reaction.

The following table outlines a hypothetical research direction for exploring the asymmetric applications of this compound.

| Research Area | Approach | Potential Outcome |

| Chiral Ligand Development | Synthesis of chiral ligands capable of coordinating to a metal complex of the triazene. | Enantioselective catalytic reactions. |

| Asymmetric C-H Activation | Use in conjunction with a chiral transition metal catalyst to functionalize C-H bonds enantioselectively. | Chiral organic molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Triazene, 1,3-bis(2-methoxyphenyl)-, and how can impurity formation be minimized?

- Methodology : The compound can be synthesized via coupling reactions of 2-methoxyphenyl precursors with triazene-forming agents (e.g., diazonium salts). To minimize impurities like 1,3-bis(3,4-dichlorophenyl)-1-triazene (a common byproduct), reaction conditions (temperature, stoichiometry, and pH) must be tightly controlled. Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMF) is recommended .